N-Phospho-L-lombricine

Description

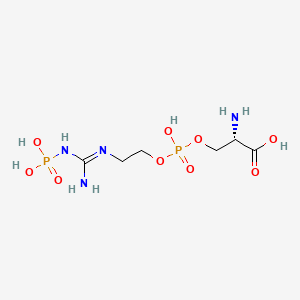

Structure

3D Structure

Properties

CAS No. |

25540-15-2 |

|---|---|

Molecular Formula |

C6H16N4O9P2 |

Molecular Weight |

350.16 g/mol |

IUPAC Name |

(2S)-2-amino-3-[2-[[amino-(phosphonoamino)methylidene]amino]ethoxy-hydroxyphosphoryl]oxypropanoic acid |

InChI |

InChI=1S/C6H16N4O9P2/c7-4(5(11)12)3-19-21(16,17)18-2-1-9-6(8)10-20(13,14)15/h4H,1-3,7H2,(H,11,12)(H,16,17)(H5,8,9,10,13,14,15)/t4-/m0/s1 |

InChI Key |

QOYUHKALUMVCHB-BYPYZUCNSA-N |

SMILES |

C(COP(=O)(O)OCC(C(=O)O)N)N=C(N)NP(=O)(O)O |

Isomeric SMILES |

C(COP(=O)(O)OC[C@@H](C(=O)O)N)N=C(N)NP(=O)(O)O |

Canonical SMILES |

C(COP(=O)(O)OCC(C(=O)O)N)N=C(N)NP(=O)(O)O |

Other CAS No. |

25540-15-2 |

Synonyms |

N-phosphoryl lombricine N-phosphoryllombricine |

Origin of Product |

United States |

Biochemistry and Biosynthesis of N Phospho L Lombricine

Precursor Compounds and Metabolic Origin

The formation of N-Phospho-L-lombricine begins with its direct, non-phosphorylated precursor, lombricine (B1675040).

Lombricine is the immediate substrate for the enzymatic reaction that produces this compound. mdpi.comqmul.ac.uk It is a guanidino compound, specifically a derivative of O-phosphoserine and ethanolamine. rsc.org The biosynthesis of this compound involves the direct phosphorylation of the guanidino group of the lombricine molecule. mdpi.comwikipedia.org This process is a final step in the biosynthesis of this particular phosphagen, which is found in several invertebrate species, particularly annelids like earthworms. mdpi.comnih.gov

Lombricine's structure contains a serine moiety, which introduces chirality and thus the possibility of stereoisomers. The compound can exist as either a D-serine or an L-serine isomer. researchgate.netnih.gov Research indicates that the D-serine isomer of lombricine is prevalent in most annelids. researchgate.netnih.gov However, the L-serine form is found in echiuroid worms, such as Urechis caupo. researchgate.netnih.gov This suggests that the kinase responsible for its phosphorylation can accommodate some level of stereochemical variation in its substrate. nih.gov The compound this compound, by its nomenclature, is the phosphorylated product of the L-lombricine isomer. nih.gov

Table 1: Stereoisomers of Lombricine

| Isomer | Prevalent Organisms | Note |

|---|---|---|

| D-lombricine | Most annelids (e.g., earthworms) researchgate.netnih.gov | The more common isomer found in nature. |

| L-lombricine | Echiuroid worms (e.g., Urechis caupo) researchgate.netnih.gov | The direct precursor for this compound. |

Lombricine as the Direct Precursor

Enzymatic Synthesis Pathway

The conversion of lombricine to its phosphorylated form is a specific, enzyme-catalyzed reaction.

The enzyme responsible for the synthesis of this compound is lombricine kinase. mdpi.comwikipedia.org It is systematically classified under the EC number 2.7.3.5. qmul.ac.uknih.gov As a member of the phosphagen kinase family, it is a homolog of other well-known energy-buffering enzymes like creatine (B1669601) kinase and arginine kinase. researchgate.netnih.govebi.ac.uk The specificity of lombricine kinase can vary depending on the species from which it is sourced. qmul.ac.ukexpasy.org

Table 2: Classification of Lombricine Kinase

| Attribute | Classification |

|---|---|

| Accepted Name | Lombricine kinase qmul.ac.uk |

| Systematic Name | ATP:lombricine N-phosphotransferase qmul.ac.ukwikipedia.org |

| EC Number | 2.7.3.5 qmul.ac.ukwikipedia.org |

| Enzyme Family | Transferases wikipedia.org |

| Sub-Family | Phosphotransferases with a nitrogenous group as acceptor wikipedia.org |

| Metabolic Role | ATP buffering; Glycine, serine and threonine metabolism wikipedia.orgnih.gov |

Lombricine kinase catalyzes the reversible transfer of a phosphoryl group from ATP to the guanidino group of lombricine. researchgate.netnih.gov This reaction yields ADP and N-phospholombricine. qmul.ac.ukwikipedia.org The chemical equation for this reaction is:

ATP + L-lombricine ⇌ ADP + this compound qmul.ac.ukwikipedia.org

This is a direct, in-line phosphoryl transfer. nih.gov The process involves the transfer of the terminal (gamma) phosphoryl group of an ATP molecule to a nitrogen atom of the guanidine (B92328) group on lombricine, resulting in the formation of a high-energy P-N phosphoramidate (B1195095) bond. mdpi.comrsc.org This reaction is central to the function of phosphagens, allowing them to act as an ATP buffer by regenerating ATP from ADP when cellular energy demand is high. mdpi.com

Like other phosphagen kinases, the activity of lombricine kinase is dependent on the presence of divalent cations. mdpi.comnih.gov Magnesium (Mg²⁺) is considered the common biologically relevant divalent cation for this class of enzymes. mdpi.comrsc.org The true substrate for most kinases is a complex of the nucleotide (ATP) and a divalent metal cation. nih.govnih.govuchile.cl These cations play a crucial role in the catalytic process by facilitating the proper binding and orientation of the nucleotide substrate at the active site and assisting in the phosphoryl transfer itself. rsc.orgnih.gov While Mg²⁺ is the likely physiological activator, other divalent cations such as Manganese (Mn²⁺) can sometimes substitute for it, though with varying degrees of effectiveness. nih.govd-nb.info

Phosphoryl Transfer Mechanism from ATP to Lombricine

Molecular Mechanism of N-Phosphorylation (P-N Bond Formation)

L-lombricine + ATP ⇌ this compound + ADP

The formation of the P-N bond is a nucleophilic substitution reaction that occurs within the highly specific active site of lombricine kinase.

Key Components and Their Roles:

Lombricine Kinase (LK): As a member of the phosphagen kinase family, LK provides the structural framework and catalytic residues necessary to orchestrate the reaction. nih.govnih.gov Structural studies on lombricine kinase from the marine worm Urechis caupo have identified key regions that are crucial for catalysis. nih.govnih.gov Two flexible loops within the active site are responsible for substrate binding and specificity. nih.gov One loop (residues 309-317) is specifically implicated in correctly positioning the guanidinium (B1211019) group of lombricine for an effective nucleophilic attack on the γ-phosphate of ATP. nih.govtechnologynetworks.comresearchgate.net Additionally, a histidine residue (His178) plays a significant role in substrate interaction and influencing the enzyme's conformational state. nih.govtechnologynetworks.comresearchgate.net

ATP (Adenosine Triphosphate): ATP serves as the phosphate (B84403) donor. The high-energy phosphoanhydride bond between the β- and γ-phosphate groups is broken, and the γ-phosphate is transferred to the lombricine substrate. nih.govresearchgate.net

Mg²⁺ Ion: This divalent cation is an essential cofactor for the reaction. researchgate.net Magnesium ions form a complex with ATP (MgATP), which is the true substrate for the kinase. nih.gov The Mg²⁺ ion helps to shield the negative charges on the phosphate groups of ATP, reducing the electrostatic repulsion and making the γ-phosphorus atom more susceptible to nucleophilic attack by the nitrogen atom of the lombricine guanidino group. diva-portal.org This coordination by Mg²⁺ orients the phosphate groups optimally for transfer within the enzyme's active site. nih.govdiva-portal.org

The proposed mechanism involves the binding of both MgATP and L-lombricine to the active site of lombricine kinase. The enzyme then undergoes a conformational change, enclosing the substrates in a catalytically favorable environment. technologynetworks.comresearchgate.net The guanidino group of L-lombricine is positioned for an "in-line" attack on the γ-phosphate of ATP, leading to the formation of a pentacovalent transition state. This is followed by the cleavage of the P-O bond of ATP and the formation of the new P-N bond, resulting in the products this compound and ADP. semanticscholar.org

| Component | Role in N-Phosphorylation | Relevant Findings |

| Lombricine Kinase | Catalyzes the phosphoryl transfer | Contains active site loops (e.g., 309-317) for substrate positioning. nih.govtechnologynetworks.comresearchgate.net |

| L-lombricine | Phosphate acceptor | The guanidino group acts as the nucleophile. nih.gov |

| ATP | Phosphate donor | Provides the high-energy γ-phosphate group for transfer. nih.govresearchgate.net |

| Mg²⁺ | Essential cofactor | Forms MgATP complex, facilitating nucleophilic attack on the γ-phosphorus. researchgate.netnih.govdiva-portal.org |

Intermediates and Coupled Reactions in the Biosynthetic Process

The biosynthesis of this compound via lombricine kinase is a direct, single-step enzymatic reaction that does not involve stable, isolatable intermediates in the traditional sense. The primary components of the reaction are the substrates and products themselves.

Substrates and Products as Key Intermediates:

The term "intermediate" in the context of this biosynthetic pathway primarily refers to the substrates and products that link different metabolic states.

| Compound | Role in the Biosynthetic Pathway |

| L-lombricine | The direct precursor (substrate) for N-phosphorylation. |

| ATP | The energy-donating substrate providing the phosphate group. |

| This compound | The final, high-energy product of the reaction. |

| ADP | The product formed after the donation of the phosphate group from ATP. |

Coupled Reactions:

The synthesis of this compound is intrinsically coupled to the cellular energy status through the ATP/ADP cycle.

ATP Regeneration: The reaction catalyzed by lombricine kinase is reversible. researchgate.net In tissues with high or fluctuating energy demands, such as muscle, this compound serves as a reservoir of high-energy phosphate. numberanalytics.com When ATP levels drop due to consumption (hydrolysis to ADP), the reverse reaction is favored. Lombricine kinase then catalyzes the transfer of the phosphate group from this compound back to ADP, rapidly regenerating ATP. researchgate.netmuni.cz This coupling ensures a stable supply of ATP for critical cellular functions.

Energy Buffering System: The forward and reverse reactions constitute a phosphagen system, which acts as a temporal and spatial energy buffer. nih.govresearchgate.net This system is crucial for maintaining energy homeostasis. When ATP is abundant (e.g., during periods of rest), the cell synthesizes and stores this compound. When energy demand is high (e.g., during muscle contraction), this stored energy is quickly released to replenish ATP. numberanalytics.com

Metabolic and Physiological Roles in Invertebrate Systems

N-Phospho-L-lombricine is a key player in cellular energy homeostasis, particularly in organisms subjected to fluctuating energy demands. Its primary functions revolve around the maintenance of adenosine (B11128) triphosphate (ATP) levels, the universal energy currency of the cell.

This compound functions as a phosphagen, a class of high-energy phosphate (B84403) storage compounds. ucl.ac.ukresearchgate.net In tissues with high and variable energy requirements, such as muscle, this compound acts as a temporal buffer for ATP. researchgate.net During periods of intense metabolic activity when ATP consumption exceeds its rate of synthesis through oxidative phosphorylation, the enzyme lombricine (B1675040) kinase catalyzes the transfer of the phosphoryl group from this compound to adenosine diphosphate (B83284) (ADP), rapidly regenerating ATP. sci-hub.senih.gov This reversible reaction ensures a constant supply of ATP for crucial cellular processes like muscle contraction. nih.gov The reaction is as follows:

This compound + ADP ↔ L-lombricine + ATP

This buffering system is vital for invertebrates that experience short bursts of intense activity, allowing for immediate energy provision until slower, more sustainable ATP production pathways can meet the demand. researchgate.net

Beyond its role in ATP buffering, the this compound system also contributes to the regulation of intracellular inorganic phosphate (Pi) concentrations. researchgate.net The hydrolysis of phosphagens, including this compound, releases Pi into the cytoplasm. researchgate.net This release is significant because Pi is a key regulator of several metabolic pathways, most notably glycolysis. researchgate.net An increase in intracellular Pi can stimulate enzymes such as phosphofructokinase, a rate-limiting enzyme in glycolysis, thereby upregulating the breakdown of glucose for further ATP production. This function highlights a more complex regulatory role for this compound, linking energy storage directly to the control of energy-producing pathways.

Temporal Buffering of ATP Levels in High-Energy Demand Tissues

Distribution and Concentration in Invertebrate Tissues

The presence and concentration of this compound vary among different invertebrate phyla and even between different tissues within the same organism, reflecting its specialized role in energy metabolism.

This compound is prominently found in the phylum Annelida, particularly in oligochaetes such as the common earthworm, Lumbricus terrestris. ucl.ac.ukwikipedia.orglander.edu It has also been identified in other earthworm species like Eisenia fetida and the giant earthworm Megascolides cameroni. ucl.ac.uksci-hub.se Within these organisms, this compound is concentrated in tissues with high energy turnover, such as the body wall musculature, which is responsible for locomotion. sci-hub.senih.gov The presence of both lombricine and its phosphorylated form underscores the importance of this phosphagen system in the physiology of these segmented worms. researchgate.net

While most prevalent in annelids, this compound has also been identified in other invertebrate phyla, notably in Echiuroid worms, also known as spoon worms. ucl.ac.uk For instance, the echiuroid worm Urechis caupo contains this compound. ucl.ac.ukresearchgate.net Interestingly, the stereochemistry of the serine moiety in lombricine can differ between phyla. In most annelids, it is the D-serine isomer, whereas in echiuroids, the L-serine form is present. nih.gov This distribution across different, yet related, phyla suggests an evolutionary significance of this phosphagen system in invertebrate lineages.

Quantitative analyses have provided insights into the significant reserves of this compound maintained in invertebrate tissues. In the earthworm Lumbricus terrestris, the total concentration of lombricine (both phosphorylated and unphosphorylated forms) has been measured to be approximately 1.17 mg per gram of wet tissue weight. ucl.ac.uk Of this total, this compound accounts for a substantial portion, around 53%. ucl.ac.uk This high concentration highlights its capacity to serve as a significant energy reservoir.

The following interactive table provides a breakdown of the this compound concentration in Lumbricus terrestris.

| Compound | Concentration (mg/g wet weight) | Percentage of Total Lombricine |

| Total Lombricine | 1.1693 ± 0.0227 | 100% |

| This compound | 0.6196 ± 0.0472 | 52.99% ± 2.58% |

| L-lombricine | 0.5497 ± 0.0245 | 47.01% ± 2.58% |

Note: The concentration of this compound was calculated based on the reported total lombricine concentration and its percentage of the total.

This substantial stored amount of this compound is readily available to buffer ATP levels during periods of high energy demand, such as rapid burrowing or escape responses.

Enzymology of Lombricine Kinase

Structural Biology of Lombricine (B1675040) Kinase

The three-dimensional structure of lombricine kinase provides critical insights into its function, substrate specificity, and evolutionary relationship with other phosphagen kinases.

The atomic structure of lombricine kinase from the marine echiuroid worm Urechis caupo has been determined through X-ray crystallography. nih.govnih.govwwpdb.org Researchers have successfully crystallized and resolved the structure in two different states: a substrate-free (apo) form and a form complexed with ADP. nih.govresearchgate.nettechnologynetworks.com These high-resolution structures, available in the Protein Data Bank (PDB entries 3JPZ and 3JQ3), show that both the substrate-free and the ADP-bound forms of lombricine kinase exist in an "open" conformation. nih.govwwpdb.org This is in contrast to other phosphagen kinases, which typically adopt a more "closed" conformation upon substrate binding. nih.govtechnologynetworks.com

The active site of lombricine kinase contains several key features that determine its substrate specificity. nih.gov A critical element is a flexible loop, comprising residues 309–317 in Urechis caupo LK, which is known as a specificity loop. nih.govnih.govtechnologynetworks.com In many other phosphagen kinases, this loop is disordered in the absence of a substrate. nih.govtechnologynetworks.com However, in both the substrate-free and ADP-bound crystal structures of lombricine kinase, this loop is resolved, providing a clearer picture of its role in the active site. nih.govnih.govtechnologynetworks.com

The active site is designed to bind the guanidino substrate and position it for nucleophilic attack on the γ-phosphate of ATP. nih.gov Specific interactions within the active site contribute to its relaxed substrate specificity compared to the highly specific creatine (B1669601) and arginine kinases. nih.govresearchgate.net For instance, LK can effectively catalyze reactions with both lombricine and, to a lesser extent, taurocyamine (B43773). nih.govcore.ac.uk Studies on LK from the earthworm Eisenia foetida have identified residue Lysine 95 (K95) as a key determinant of substrate specificity. core.ac.uknih.gov Mutating this residue to arginine (K95R) increased the affinity for both lombricine and taurocyamine, while a mutation to tyrosine (K95Y) dramatically shifted the enzyme's preference from lombricine to taurocyamine, effectively turning it into a taurocyamine kinase. core.ac.uknih.gov

Phosphagen kinases are known to undergo significant conformational changes upon binding their substrates, a process often described as "segmented closing" or "induced fit," where the two domains of the enzyme clamp down over the active site. nih.govtechnologynetworks.com This movement optimally aligns the substrates for the phosphoryl transfer reaction. missouri.edu

Analysis of Active Site and Substrate Binding

Enzyme Kinetics and Reaction Mechanisms

The reaction catalyzed by lombricine kinase follows a mechanism common to other members of its enzyme family. Kinetic studies have shown that the forward reaction proceeds via a random-order, rapid-equilibrium, bimolecular-bimolecular (Bi-Bi) mechanism. nih.govresearchgate.net This means that either the nucleotide (ATP) or the guanidino substrate (lombricine) can bind to the enzyme first, and the binding of one substrate does not significantly influence the initial binding of the other. missouri.edu The chemical step involves a direct, in-line transfer of the phosphoryl group. nih.gov

Kinetic parameters for lombricine kinase from the earthworm Eisenia foetida have been determined, highlighting its substrate preferences. The enzyme displays a higher catalytic efficiency (kcat/Km) for its primary substrate, lombricine, compared to taurocyamine. core.ac.uk Site-directed mutagenesis studies have further illuminated the role of specific amino acid residues in determining these kinetic properties. core.ac.uknih.gov

Table 1: Kinetic Parameters of Wild-Type and Mutant Eisenia foetida Lombricine Kinase (LK) core.ac.uknih.gov

| Enzyme | Substrate | Km (mM) | kcat/Km (s-1mM-1) |

| Wild-Type LK | Lombricine | 5.33 | 3.37 |

| Taurocyamine | 15.31 | 0.48 | |

| K95R Mutant | Lombricine | 0.74 | 19.34 |

| Taurocyamine | 2.67 | 2.81 | |

| K95Y Mutant | Lombricine | 14.2 | 0.72 |

| Taurocyamine | 1.93 | 6.41 | |

| Arginine | 33.28 | 0.01 |

Substrate Specificity and Affinity (e.g., for Lombricine, ATP, ADP)

Lombricine kinase (LK), a member of the phosphagen kinase family, demonstrates a notable degree of substrate specificity, primarily for its guanidino substrate, lombricine. nih.gov The enzyme catalyzes the reversible transfer of a phosphoryl group from ATP to lombricine, playing a crucial role in cellular energy buffering. nih.govnih.gov

Research on lombricine kinase from the earthworm Eisenia foetida has provided specific kinetic parameters. For its primary substrate, lombricine, the apparent Michaelis constant (Km) is 5.33 mM, with a specificity index (kcat/Km) of 3.37 s-1mM-1. nih.gov This indicates a moderate affinity for lombricine.

Interestingly, lombricine kinase also exhibits activity with other substrates, albeit with lower efficiency. For instance, its affinity for taurocyamine is modestly weaker, with a Km of 15.31 mM and a kcat/Km of 0.48 s-1mM-1. nih.gov This relaxed substrate specificity is a distinguishing feature of lombricine kinase compared to other more specific phosphagen kinases. nih.govresearchgate.net The enzyme's ability to utilize both lombricine and taurocyamine as substrates, but not arginine, has been noted. nih.gov

The reaction mechanism for phosphagen kinases, including lombricine kinase, is a rapid equilibrium, random order, bimolecular-bimolecular process involving direct, in-line phosphoryl transfer. nih.gov This mechanism is dependent on the binding of both the guanidino substrate and a nucleotide, either ATP for the forward reaction or ADP for the reverse reaction. nih.govnih.gov While specific Km values for ATP and ADP in the context of the lombricine kinase reaction are not extensively detailed in the provided research, their essential role as co-substrates is well-established within the general mechanism of phosphagen kinases. nih.govnih.gov

Table 1: Kinetic Parameters of Eisenia foetida Lombricine Kinase for Guanidino Substrates

| Substrate | Km (mM) | kcat/Km (s-1mM-1) |

|---|---|---|

| Lombricine | 5.33 | 3.37 |

| Taurocyamine | 15.31 | 0.48 |

Comparison of Specificity with Other Phosphagen Kinases

Lombricine kinase exhibits a broader substrate specificity compared to other well-characterized phosphagen kinases like creatine kinase (CK) and arginine kinase (AK), which are known for their high degree of specificity. nih.govresearchgate.net While CK and AK are highly selective for creatine and arginine, respectively, lombricine kinase can effectively phosphorylate both lombricine and, to a lesser extent, taurocyamine. nih.gov This relaxed specificity is a key characteristic that distinguishes it within the phosphagen kinase family. nih.govresearchgate.net

Phylogenetic analyses have shown that lombricine kinase is more closely related to creatine kinases, sharing 50-60% sequence identity, than to typical monomeric arginine kinases (around 40% sequence identity). nih.gov Despite this closer evolutionary relationship to CK, its substrate tolerance is more relaxed. nih.govresearchgate.net The structural basis for this lower specificity is thought to be related to the active site's ability to accommodate the larger size of its natural substrates, lombricine and taurocyamine. nih.govnih.gov

The diversity of phosphagen kinases is particularly pronounced in the phylum Annelida, which has undergone significant evolutionary radiation of these enzymes. nih.gov This has resulted in a variety of kinases with different substrate preferences, including lombricine kinase, taurocyamine kinase, and glycocyamine (B1671910) kinase, which are found exclusively in annelids and related groups. nih.gov In contrast, vertebrates almost exclusively utilize the highly specific creatine kinase. biologists.comoup.com

Studies involving site-directed mutagenesis have shed light on the molecular determinants of substrate specificity. For example, amino acid residue 95 (using rabbit muscle CK numbering) is strictly conserved in phosphagen kinases: Arg in CK, Ile in GK, Lys in LK, and Tyr in AK. core.ac.uk Altering this residue in Eisenia foetida lombricine kinase from Lys to Tyr (K95Y) dramatically shifted its specificity, enhancing its affinity for taurocyamine while decreasing it for lombricine, effectively converting it into a taurocyamine kinase. core.ac.uk This highlights the critical role of specific residues in dictating substrate preference among these enzymes.

Table 2: Comparison of Substrate Specificity Among Phosphagen Kinases

| Enzyme | Primary Substrate(s) | Specificity Level |

|---|---|---|

| Lombricine Kinase | Lombricine, Taurocyamine | Relaxed/Lower |

| Creatine Kinase | Creatine | High |

| Arginine Kinase | Arginine | High |

Apparent Equilibrium Constants of the Lombricine Kinase Reaction

The apparent equilibrium constant (K') of the phosphagen kinase reaction provides insight into the thermodynamic properties of the system and its capacity to buffer cellular ATP levels. For the lombricine kinase reaction (L-lombricine + ATP ↔ N'-phospho-L-lombricine + ADP), the K' has been determined relative to that of the creatine kinase (CK) reaction.

Studies have shown that the K' for the lombricine kinase reaction is approximately 32% of the K' for the CK reaction. biologists.comdntb.gov.uaresearchgate.net The CK reaction itself has an apparent equilibrium constant in the range of 100 to 160 under physiological conditions found in vertebrate muscle. biologists.comdntb.gov.ua This implies that the equilibrium of the lombricine kinase reaction lies further towards the synthesis of ATP from the phosphagen compared to the CK system.

From a thermodynamic standpoint, phosphocreatine (B42189) is considered a less stable high-energy phosphate (B84403) compound compared to the invertebrate phosphagens, including phospho-lombricine. biologists.comdntb.gov.uaresearchgate.net This means that the CK system is able to maintain a higher ATP/ADP ratio, making it a functionally more efficient ATP buffer in tissues with high and variable energy demands. biologists.combiologists.com Conversely, a lower K' value, as seen in the lombricine kinase system, may offer advantages under specific physiological conditions, such as intracellular acidosis. dntb.gov.ua

Table 3: Relative Apparent Equilibrium Constants (K') of Phosphagen Kinase Reactions (as a percentage of Creatine Kinase K')

| Phosphagen Kinase | Relative K' (%) |

|---|---|

| Lombricine Kinase | 32 |

| Arginine Kinase | 13 |

| Glycocyamine Kinase | 29 |

| Taurocyamine Kinase | 29 |

Molecular Biology of Lombricine Kinase

cDNA and Gene Sequence Analysis

The molecular characterization of lombricine kinase has been advanced through the sequencing and analysis of its cDNA from various oligochaete species. These include the California blackworm (Lumbriculus variegatus), the sludge worm (Tubifex tubifex), Eisenia foetida, and the marine worm Urechis caupo. nih.govnih.govcore.ac.uk

Analysis of the deduced amino acid sequences from these cDNAs confirms that lombricine kinase is a member of the phosphagen kinase family. nih.gov Phylogenetic analysis of six lombricine kinase sequences positions them together in a distinct subcluster within the larger creatine kinase clade, underscoring their closer evolutionary relationship to CKs than to AKs. nih.gov A notable feature identified in all examined lombricine kinase sequences is the presence of a deleted region within the flexible loop known as the GS region. nih.gov

The cDNA for lombricine kinase from Macrobiotus occidentalis has also been determined, revealing an open reading frame of 1080 base pairs, which encodes a 359-amino acid protein. bioone.org The availability of these sequences from different species allows for comparative studies to understand the evolution and structure-function relationships within this enzyme subfamily. nih.govcore.ac.uk

Table 4: Sequenced Lombricine Kinase cDNAs from Various Species

| Species | Common Name |

|---|---|

| Lumbriculus variegatus | California blackworm |

| Tubifex tubifex | Sludge worm |

| Eisenia foetida | Manure worm |

| Urechis caupo | Fat innkeeper worm |

| Macrobiotus occidentalis | A species of tardigrade |

Intron/Exon Structure and Gene Organization

Investigations into the gene structure of lombricine kinase have revealed variability in its intron/exon organization, providing insights into the evolutionary history of phosphagen kinase genes. uchicago.edutargetmol.com Studies on the lombricine kinase gene from oligochaetes have shown a variable intron/exon structure. uchicago.edutargetmol.comexaly.com

The gene organization of phosphagen kinases, including the positions of introns, has been used to trace their evolutionary divergence. nih.gov For instance, the distinct intron/exon structures of annelid-specific phosphagen kinases like lombricine kinase support the idea that they are more closely related to creatine kinases. nih.gov The evolution of cytoplasmic and mitochondrial phosphagen kinases unique to annelid groups has been shaped by events such as gene duplication and changes in gene structure. dntb.gov.ua The analysis of intron positions in relation to protein functional domains has been a valuable tool in understanding the evolutionary pathways that led to the diverse array of phosphagen kinases seen today. dntb.gov.uaresearchgate.net

Comparative Biochemical Studies of Phosphagen Systems

Phylogenetic Distribution of Phosphagen Kinases

Lombricine (B1675040) kinase (LK), the enzyme responsible for the reversible phosphorylation of lombricine, exhibits a specific phylogenetic distribution, primarily found within the phylum Annelida and closely related groups. nih.gov This enzyme is a key component of the energy metabolism in these organisms, playing a role analogous to that of creatine (B1669601) kinase in vertebrates.

The distribution of lombricine kinase is a significant characteristic in the chemotaxonomy of certain invertebrate groups. It is notably present in:

Oligochaeta: This class, which includes earthworms, consistently utilizes the lombricine/phospholombricine system. For instance, lombricine kinase has been isolated and characterized from the body wall muscle of the earthworm Eisenia foetida. nih.govglobalsciencebooks.info Other oligochaete species, such as the California blackworm (Lumbriculus variegatus) and the sludge worm (Tubifex tubifex), also possess lombricine kinase. science.govscience.gov

Echiuroida: These marine worms, often referred to as spoon worms, also utilize lombricine as their phosphagen. Notably, the lombricine found in echiuroids like Urechis caupo is the L-serine isomer, whereas in most annelids, it is the D-serine isomer, indicating some stereochemical variation tolerated by close homologues of the enzyme. nih.govscience.gov

Hirudinea: Leeches, which are part of the clitellate annelids, also employ the lombricine kinase system. science.gov

Polychaeta: This large and diverse class of annelids displays a remarkable variety of phosphagen systems. Phospholombricine is one of the six major phosphagens found within this group, indicating the presence of lombricine kinase in at least some polychaete species. biologists.com

In contrast, other related groups utilize different primary phosphagens. For example, most Sipunculida (peanut worms) have phosphohypotaurocyamine in their muscles, with only one known species containing phosphoarginine. biologists.com The presence of lombricine kinase is therefore considered a distinctive feature of annelids and their immediate allies. nih.gov

Table 1: Phylogenetic Distribution of Lombricine Kinase in Selected Invertebrate Groups

| Phylum/Class | Group | Presence of Lombricine Kinase | Representative Species |

| Annelida | Oligochaeta | Present | Eisenia foetida, Lumbriculus variegatus, Tubifex tubifex |

| Annelida | Echiuroida | Present | Urechis caupo |

| Annelida | Hirudinea | Present | Various leech species |

| Annelida | Polychaeta | Present in some species | - |

| Sipuncula | - | Absent (Primarily PHT) | - |

PHT: Phosphohypotaurocyamine

The distribution of phosphagen kinase systems within the animal kingdom reveals patterns of both exclusivity and co-occurrence, particularly within the invertebrates. While vertebrates exclusively rely on the creatine phosphate (B84403)/creatine kinase (CP/CK) system, many invertebrate groups, especially the annelids, exhibit a remarkable diversity of these energy-buffering systems within the same organism. nih.govwikipedia.org

Annelids are a prime example of this biochemical diversity, expressing a variety of phosphagen kinases. These can include:

Creatine kinase (CK)

Glycocyamine (B1671910) kinase (GK)

Lombricine kinase (LK)

Taurocyamine (B43773) kinase (TK)

A unique form of Arginine kinase (AK) that is restricted to annelids. nih.gov

This co-occurrence is not uniform across all tissues or species. For instance, the body wall musculature of some polychaetes may contain multiple phosphagens, while the spermatozoa of these same animals might selectively express the creatine kinase system. biologists.comnih.gov This differential distribution suggests that the various phosphagen systems may be adapted for specific physiological roles within different cell types.

In contrast to the diversity seen in annelids, many other invertebrate phyla exhibit exclusivity in their phosphagen systems. For example, arthropods and most mollusks primarily utilize the phosphoarginine/arginine kinase (AP/AK) system. researchgate.net The presence of multiple phosphagen systems within a single organism, as seen in annelids, is a derived trait that highlights a complex evolutionary history of gene duplication and functional specialization. nih.gov

Distribution Patterns of Lombricine Kinase Across Invertebrates

Functional Divergence and Conservation Among Phosphagen Kinases

Phosphagen kinases, including lombricine kinase, are a homologous family of enzymes that catalyze the reversible transfer of a phosphoryl group from ATP to a guanidino substrate. nih.gov While they share a common reaction mechanism, they exhibit significant differences in catalytic efficiency and substrate specificity.

Lombricine kinase itself shows some variability. For example, the enzyme from the echiuroid worm Urechis caupo demonstrates a relaxed substrate specificity, as it is capable of catalyzing the phosphorylation of both lombricine and taurocyamine, but not arginine. nih.gov This contrasts with the high specificity of arginine kinase and creatine kinase for their respective substrates.

Kinetic studies of lombricine kinase from the earthworm Eisenia foetida have provided insights into its catalytic efficiency. The enzyme shows a high affinity for its primary substrate, lombricine. nih.gov Comparative kinetic data highlight the functional divergence among these enzymes.

Table 2: Comparative Catalytic Efficiency of Eisenia foetida Lombricine Kinase with Various Substrates

| Substrate | K_m (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹mM⁻¹) |

| Lombricine | - | - | High |

| Taurocyamine | 15.31 | - | Moderate |

| Arginine | No activity | - | - |

| Glycocyamine | No activity | - | - |

| Creatine | No activity | - | - |

| Data for lombricine were limited in the cited study, but it is the preferred substrate. Data for taurocyamine are from recombinant Eisenia LK. core.ac.uk |

The regulatory mechanisms of phosphagen kinases involve significant conformational changes upon substrate binding, a feature that is conserved across the family. core.ac.uknih.gov These enzymes typically transition from an "open" substrate-free form to a "closed" substrate-bound form. Interestingly, the crystal structure of lombricine kinase from Urechis caupo in complex with ADP was found in a more open conformation, suggesting that the energetics of this conformational change may be finely balanced in different phosphagen kinases. nih.govnih.gov

The evolutionary history of phosphagen systems is marked by gene duplication, divergence, and the emergence of novel substrate specificities. It is widely hypothesized that the phosphoarginine/arginine kinase (AP/AK) system is the most ancestral phosphagen system, given its broad distribution among diverse invertebrate phyla. nih.govresearchgate.net

The other phosphagen systems, including the one for lombricine, are thought to have evolved from a common ancestral gene. Phylogenetic analyses based on amino acid sequences and gene structure (intron/exon organization) suggest that creatine kinase (CK), glycocyamine kinase (GK), and lombricine kinase (LK) are more closely related to each other than to arginine kinase. nih.govnih.govnih.gov These "annelid-specific" kinases likely evolved from a mitochondrial CK-like ancestral gene after the evolutionary split between the major protostome lineages. nih.govannualreviews.org

The evolutionary trajectory from an arginine-based system to a creatine-based system is a key event in animal evolution, with phosphagens like lombricine, taurocyamine, and glycocyamine representing intermediate or parallel evolutionary paths. biologists.com These systems are considered evolutionary "dead-ends" in the sense that they did not lead to the highly labile phosphocreatine (B42189) system found in vertebrates. biologists.com The current understanding suggests the following evolutionary order for the divergence of annelid phosphagen kinases:

Cytoplasmic Arginine Kinase, Lombricine Kinase, and Taurocyamine Kinase

Glycocyamine Kinase

Mitochondrial Lombricine Kinase and Taurocyamine Kinase nih.gov

This complex evolutionary history underscores the adaptability of energy metabolism in response to different physiological demands and evolutionary pressures.

Comparison of Catalytic Efficiencies and Regulatory Mechanisms

Thermodynamic Considerations in Phosphagen Function

The thermodynamic properties of the phosphagen kinase reactions are crucial to their physiological function, particularly their ability to buffer cellular ATP levels. The apparent equilibrium constant (K') of the reaction determines the ratio of ATP to ADP that can be maintained at equilibrium.

There are significant thermodynamic differences between the various phosphagen systems. The creatine phosphokinase (CPK) reaction in vertebrates has a high K' (ranging from 100 to 160 under physiological conditions), which strongly favors the synthesis of ATP from phosphocreatine. biologists.comnih.gov This makes the phosphocreatine system a highly effective temporal buffer for ATP.

In contrast, the phosphagen systems found exclusively in invertebrates, including the lombricine kinase system, are characterized by lower K' values. biologists.comnih.gov This indicates that their corresponding phosphagens are thermodynamically more stable compounds than phosphocreatine. The K' for the lombricine phosphokinase (LPK) reaction is approximately 32% of that for the CPK reaction. biologists.comnih.gov

Table 3: Comparative Thermodynamics of Phosphagen Kinase Reactions

| Phosphagen Kinase | Abbreviation | Apparent Equilibrium Constant (K')(as % of K' for CPK) |

| Arginine Phosphokinase | APK | 13% |

| Glycocyamine Phosphokinase | GPK | 29% |

| Taurocyamine Phosphokinase | TPK | 29% |

| Lombricine Phosphokinase | LPK | 32% |

| Creatine Phosphokinase | CPK | 100% |

Data sourced from studies comparing various phosphagen kinases to CPK. biologists.comnih.gov

The lower K' of the lombricine kinase reaction means that the phosphocreatine system represents a thermodynamic and functional improvement, as it can buffer ATP at much higher ATP/ADP ratios. biologists.comnih.gov However, having a phosphagen system with a lower K' value, such as the lombricine system, may offer advantages under specific physiological conditions, for instance, during intracellular acidosis. biologists.comnih.gov

Energetic Advantages and Disadvantages of Different Phosphagens

The energetic efficacy of a phosphagen is determined by the standard Gibbs free energy of hydrolysis (ΔG°') of its phosphorylated form. uomustansiriyah.edu.iquoanbar.edu.iq This value indicates the amount of energy released upon breaking the phosphoamide bond. mdpi.com A higher negative ΔG°' signifies a greater potential to transfer the phosphoryl group to adenosine (B11128) diphosphate (B83284) (ADP), thereby regenerating ATP. uomustansiriyah.edu.iq

Different phosphagens possess distinct energetic properties. For instance, phosphocreatine (PC), the primary phosphagen in vertebrates, has a relatively high ΔG°' for hydrolysis. biologists.com In contrast, invertebrate phosphagens such as phosphoarginine (PA), phosphoglycocyamine (PG), phosphotaurocyamine (PT), and N-Phospho-L-lombricine (PL) are thermodynamically more stable, meaning they have a less negative ΔG°' of hydrolysis. biologists.com

The free energy of hydrolysis for phosphoarginine is 5.18 kJ mol-1 lower than that of phosphocreatine. biologists.com The corresponding values for phosphoglycocyamine, phosphotaurocyamine, and this compound fall between those of phosphoarginine and phosphocreatine. biologists.com This thermodynamic difference has significant functional implications. The higher thermodynamic poise of phosphocreatine allows the creatine phosphokinase (CPK) reaction to buffer ATP at much higher ATP/ADP ratios compared to other phosphagen systems. biologists.com

However, the lower thermodynamic stability of phosphocreatine can be a disadvantage under certain physiological stresses. The more stable nature of invertebrate phosphagens, including this compound, may offer an advantage in conditions of prolonged metabolic stress. biologists.comresearchgate.net

Table 1: Standard Gibbs Free Energy of Hydrolysis for Various Phosphagens

| Phosphagen | Standard Gibbs Free Energy of Hydrolysis (ΔG°') (kJ/mol) |

|---|---|

| Phosphoenolpyruvate | -61.9 |

| 1,3-Bisphosphoglycerate | -49.3 |

| Phosphocreatine | -43.1 |

| This compound | Intermediate between PC and PA |

| Phosphoarginine | -37.9 |

| ATP (to ADP) | -30.5 |

| Glucose 6-phosphate | -13.8 |

| Glycerol 3-phosphate | -9.2 |

This table presents a comparative view of the energy release associated with the hydrolysis of different phosphate compounds. Note that the value for this compound is not precisely determined but is known to be intermediate between phosphocreatine and phosphoarginine. Data sourced from multiple biochemical studies. uomustansiriyah.edu.iqbiologists.com

Impact on ATP Buffering Capacity Under Varying Physiological Conditions

The primary role of phosphagens is to act as a temporal buffer for ATP, maintaining cellular energy homeostasis during periods of high or fluctuating energy demand. researchgate.netannualreviews.org The effectiveness of a phosphagen system in this capacity is influenced by both its thermodynamics and the physiological conditions of the cell.

Under normal, aerobic conditions, the high thermodynamic poise of phosphocreatine in vertebrates ensures rapid and efficient ATP regeneration. biologists.com However, under conditions of intracellular acidosis, which can occur during intense exercise or hypoxia, the equilibrium of the phosphokinase reaction shifts. biologists.com A decrease in pH favors the net hydrolysis of the phosphagen. biologists.com

Invertebrate phosphagens, including this compound, with their lower apparent equilibrium constants (K'), are considered more effective ATP buffers under conditions of reduced intracellular pH. biologists.com This is because at any given decrease in pH, there will be a smaller degree of net phosphagen hydrolysis compared to a system with a higher K', like the phosphocreatine system. biologists.com

For example, during environmental hypoxia, which many marine invertebrates experience, a highly labile phosphagen like phosphocreatine would be quickly depleted. biologists.com In contrast, phosphoarginine, and by extension other thermodynamically more stable phosphagens like this compound, can provide a more sustained ATP buffering capacity during these prolonged periods of anaerobic metabolism. biologists.comawi.de This is particularly important in tissues that experience significant drops in intracellular pH due to the accumulation of acidic end products from anaerobic glycolysis. biologists.com

The ability of different phosphagen systems to buffer ATP across a range of ATP/ADP ratios also varies. The phosphocreatine system is most effective at high ATP/ADP ratios, characteristic of resting muscle. biologists.com Invertebrate phosphagen systems, including the one utilizing this compound, are capable of buffering ATP over a much lower range of ATP/ADP ratios. biologists.com

Table 2: Comparative ATP Buffering Characteristics of Phosphagen Systems

| Phosphagen System | Apparent Equilibrium Constant (K') | Optimal ATP/ADP Ratio for Buffering | Effectiveness under Acidosis |

|---|---|---|---|

| Phosphocreatine | High (100-160) biologists.com | High biologists.com | Less effective biologists.com |

| This compound | Lower than PC (approx. 32% of PC K') biologists.com | Lower than PC biologists.com | More effective biologists.com |

| Phosphoarginine | Lower than PC (approx. 13% of PC K') biologists.com | Lower than PC biologists.com | More effective biologists.com |

| Phosphoglycocyamine | Lower than PC (approx. 29% of PC K') biologists.com | Lower than PC biologists.com | More effective biologists.com |

| Phosphotaurocyamine | Lower than PC (approx. 29% of PC K') biologists.com | Lower than PC biologists.com | More effective biologists.com |

This table summarizes the key differences in the ATP buffering capacity of various phosphagen systems under different physiological states. The K' values for the invertebrate phosphagens are expressed relative to that of phosphocreatine. biologists.com

Stereochemical Variability of Phosphagens in Nature

The stereochemistry of naturally occurring phosphagens is an important aspect of their biological function and specificity. Most natural P-N phosphates, including phosphagens, that have been structurally characterized are derivatives of L-amino acids and D-carbohydrates. mdpi.com

Lombricine, the guanidino substrate for lombricine kinase, exhibits interesting stereochemical variation. nih.gov In most annelids, such as the common earthworm, lombricine is found as the D-serine isomer. nih.govucl.ac.uk However, in echiuroid worms, the L-serine form of lombricine is present. nih.govresearchgate.net This suggests that the lombricine kinase enzymes in these different groups of organisms have evolved to accommodate or specifically recognize different stereoisomers of the substrate. nih.gov

The enzyme lombricine kinase itself shows a degree of flexibility in its substrate specificity, being able to catalyze the phosphorylation of both lombricine and taurocyamine. nih.gov This is in contrast to the highly specific arginine and creatine kinases. nih.gov The structural basis for this relaxed specificity and the ability to interact with different stereoisomers of its substrate is an area of active research.

The stereochemistry of the phosphoryl transfer reaction itself is also a critical feature of phosphagen kinase function. These enzymes catalyze a reversible reaction, and the stereochemical course of this reaction is fundamental to understanding the enzyme's mechanism.

Ecological and Evolutionary Perspectives

Role of N-Phospho-L-lombricine in Invertebrate Adaptations

This compound, a phosphagen, plays a crucial role in the energy metabolism of various invertebrates, particularly in adapting to their specific ecological niches and responding to environmental stressors. Phosphagens are phosphorylated guanidino compounds that act as temporal energy buffers, regenerating ATP when energy demand exceeds the cell's production capacity. nih.gov

Ecological Niche and Environmental Stress Response

This compound is predominantly found in certain invertebrate species, most notably in annelids like the earthworm. nih.gov The presence of this specific phosphagen system is linked to the organism's lifestyle and the environmental challenges it faces. For instance, earthworms inhabit environments with fluctuating oxygen levels and may experience periods of hypoxia or anoxia. During such stressful conditions, when aerobic ATP production is limited, the store of this compound can be rapidly utilized to maintain cellular energy homeostasis. cabidigitallibrary.org

The lombricine (B1675040) kinase system, which catalyzes the reversible phosphorylation of lombricine, has been identified in several invertebrate species. nih.gov The specificity of this kinase can vary between species, suggesting an adaptation to the particular metabolic needs dictated by their environment. nih.gov In some parasitic invertebrates, phosphagen kinase systems have been shown to be significant for survival and adaptation to stress conditions within their hosts. cabidigitallibrary.org For example, overexpression of arginine kinase, another phosphagen kinase, has been linked to increased survival of parasites under pH and nutritional stress. cabidigitallibrary.org This highlights the general importance of phosphagen systems, including the one involving this compound, in enabling invertebrates to cope with a range of environmental stressors.

Contribution to Overall Energy Homeostasis in Specific Habitats

Phosphagen systems, including the this compound system, are central to maintaining energy homeostasis in cells with high and variable energy demands. cabidigitallibrary.orgwooster.edu They act as a buffer for ATP, ensuring a continuous supply of energy for essential cellular processes, especially in tissues with high energy turnover like muscle. nih.gov In specific habitats, such as those with intermittent food availability or those requiring intense bursts of activity, the presence of a phosphagen reserve like this compound is critical.

Evolutionary History of Phosphagen Kinases and Their Substrates

The evolution of phosphagen kinases and their corresponding guanidine (B92328) substrates is a fascinating story of molecular adaptation and diversification. The presence of a particular phosphagen system, such as the one involving this compound, is the result of a long evolutionary journey that has shaped the energy metabolism of different animal lineages.

Ancestral Forms and Diversification of the Phosphagen Kinase Family

It is widely believed that the various phosphagen kinases, including lombricine kinase, evolved from a common ancestral gene. nih.gov Sequence analyses suggest that arginine kinase (AK) is the most ancient phosphagen kinase, and that creatine (B1669601) kinase (CK) diverged from it early in metazoan evolution. nih.govredalyc.org The phosphagen kinase family can be broadly divided into two main clusters: one containing creatine kinase and another containing arginine kinase. nih.gov Glycocyamine (B1671910) kinase appears to be more closely related to creatine kinase than to arginine kinase. nih.gov

The diversification of the phosphagen kinase family has been marked by numerous gene duplication events. redalyc.org These duplications provided the raw material for the evolution of new enzyme specificities, allowing different lineages to utilize a variety of guanidine compounds as phosphagen substrates. redalyc.org For example, within the annelids, a remarkable diversity of phosphagen kinases has been identified, including lombricine kinase, taurocyamine (B43773) kinase, and opheline kinase. nih.gov This diversification suggests a process of adaptive radiation, where different phosphagen systems evolved to meet the specific physiological demands of various annelid species. In some cases, there is evidence of "back evolution," where a dimeric arginine kinase may have evolved from a creatine kinase. nih.gov

Co-evolutionary Events Between Substrates and Kinases

The evolution of a functional phosphagen system requires the concurrent presence of both the specific guanidine substrate and its corresponding kinase. annualreviews.org Therefore, the acquisition of a new phosphagen substrate and the evolution of a kinase that can phosphorylate it are considered co-evolutionary events. annualreviews.org With the exception of L-arginine, which has other metabolic roles, most guanidine substrates of phosphagen kinases are "dead-end" compounds, meaning their sole function is to be part of the phosphagen system. annualreviews.org

This co-evolution is evident in the high specificity that most phosphagen kinases exhibit for their respective substrates. redalyc.org For instance, creatine kinase is highly specific for creatine, while lombricine kinase is specific for lombricine. researchgate.netredalyc.org This tight coupling between enzyme and substrate ensures the efficiency and fidelity of the energy buffering system. The structural basis for this specificity lies in the active site of the kinase, where specific amino acid residues interact with the unique chemical structure of the guanidine substrate. researchgate.net

Conservation of Metabolic Pathways in Invertebrate Evolution

While the diversity of phosphagen systems in invertebrates is notable, the fundamental metabolic pathways they are integrated with are highly conserved. The core pathways of energy metabolism, such as glycolysis and oxidative phosphorylation, are ancient and found across a vast range of organisms, from bacteria to vertebrates. nih.gov Phosphagen systems act as an ancillary, yet crucial, component of this core metabolic machinery, providing a rapid energy buffering capacity that is particularly important for animals with active lifestyles.

The evolutionary persistence of these fundamental energy-producing pathways highlights their efficiency and robustness. frontiersin.org The integration of diverse phosphagen systems into this conserved metabolic framework represents a key evolutionary innovation that has allowed invertebrates to exploit a wide array of ecological niches. Recent genomic and biochemical studies continue to uncover the deep evolutionary roots of metabolic and signaling pathways in invertebrates, revealing a remarkable degree of conservation with vertebrate systems. researchgate.net The study of these conserved pathways and the specialized adaptations built upon them, such as the this compound system, provides valuable insights into the evolutionary history of animal metabolism.

Biogeographical Distribution of this compound Containing Organisms

The occurrence of this compound is intrinsically linked to the distribution of organisms that synthesize this phosphagen. The primary producers of this compound are found within the phylum Annelida, which encompasses a diverse range of segmented worms, including earthworms and marine worms. gbif.org The presence of lombricine kinase, the enzyme responsible for the phosphorylation of lombricine to N-phospholombricine, is a key indicator of an organism's capacity to produce this compound and is found exclusively in annelids and their allied groups. While the D-serine isomer of lombricine is prevalent in most annelids, the L-serine form, the direct precursor to this compound, is notably found in marine worms of the subclass Echiura. wikipedia.orgplazi.org

Detailed research has identified several specific species within Annelida that contain this compound or its enzymatic machinery. These organisms exhibit varied biogeographical distributions, ranging from terrestrial to marine environments across the globe. The following data table summarizes the known distribution of some of these key organisms.

Data Table: Biogeographical Distribution of Organisms Containing this compound or its Synthesizing Enzyme

| Organism | Common Name | Phylum/Class | Known Distribution |

| Lumbricus terrestris | Common earthworm, Nightcrawler | Annelida/Clitellata | Native to Western Europe, it is now widely distributed across temperate climates worldwide, including North America, where it is an invasive species. wikipedia.orgcabidigitallibrary.orgtubitak.gov.tr |

| Eisenia fetida | Red wiggler worm, Manure worm | Annelida/Clitellata | Originally from Europe, this species has been introduced globally for vermicomposting and is found on all continents except Antarctica. plus2vers.comdrilobase.orguvigo.es |

| Urechis caupo | Fat innkeeper worm | Annelida/Echiura | Found in the shallow marine waters of the northeastern Pacific Ocean, with a range extending from southern Oregon to northern Baja California in North America. wikipedia.organimaldiversity.orgbiotaxa.org |

| Octolasium cyaneum | Annelida/Clitellata | A peregrine species of Atlantic origin with a global distribution, though records can be patchy. gbif.orgteara.govt.nz It is found in various habitats and is known to inhabit agrocoenoses in Poland. rcin.org.pl | |

| Allolobophora caliginosa | Annelida/Clitellata | A species complex with a wide distribution, characteristic of the Eurosiberian and Mediterranean Regions. researchgate.netuvigo.es | |

| Enchytraeus sp. | White worms, Pot worms | Annelida/Clitellata | This genus has a worldwide distribution, inhabiting diverse terrestrial, freshwater, and marine ecosystems. researchgate.netnih.govpensoft.net |

| Stylaria sp. | Annelida/Clitellata | The genus includes species like Stylaria lacustris, which has a Holarctic distribution and is widespread in Europe, West Asia, and North America. gbif.orgresearchgate.netmdpi.comlaji.fi | |

| Lumbriculus variegatus | Blackworm | Annelida/Clitellata | A Holarctic species found in North America, Europe, and Asia. plazi.orgscielo.brmdpi.com It has also been introduced to South America. scielo.br |

| Tubifex tubifex | Sludge worm, Sewage worm | Annelida/Clitellata | A cosmopolitan species that inhabits the sediments of lakes and rivers on several continents. marlin.ac.ukwikipedia.orgoup.com |

| Megascolides cameroni | Annelida/Clitellata | This species is noted in research related to the formation of lombricine. wikipedia.org The genus Megascolides is primarily known from Australia. qvmag.tas.gov.au |

The distribution of these organisms is a key factor in understanding the ecological footprint of this compound. For instance, the widespread introduction of European earthworm species like Lumbricus terrestris and Eisenia fetida to other parts of the world has also transported the biochemical pathways for lombricine metabolism to new ecosystems. Lumbricus terrestris, native to Western Europe, is now considered an invasive species in the north-central United States and parts of Canada, where it can significantly alter soil structure and nutrient cycling. wikipedia.orgcabidigitallibrary.orgtubitak.gov.tr Similarly, Eisenia fetida's global distribution is largely a result of its use in vermicomposting. plus2vers.comdrilobase.org

In the marine environment, Urechis caupo, the "fat innkeeper worm," is a significant organism for the study of this compound due to its utilization of the L-serine isomer of lombricine. plazi.org Its habitat is confined to the muddy and sandy bottoms of the shallow waters along the western coast of North America. wikipedia.org The presence of this compound in a marine invertebrate highlights the diverse evolutionary contexts in which this phosphagen system has been adopted.

The other listed annelids, such as various species of Octolasium, Allolobophora, Enchytraeus, Stylaria, Lumbriculus, and Tubifex, are also widespread, occupying a range of habitats from agricultural soils to freshwater sediments across different continents. gbif.orgplazi.orggbif.orgresearchgate.netresearchgate.netmarlin.ac.uk Their broad distribution suggests that the metabolic machinery for producing N-phospho-lombricine is a feature of many common and ecologically important annelid species.

Advanced Analytical Methodologies in N Phospho L Lombricine Research

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the analysis of N-Phospho-L-lombricine and its related metabolites. These methods provide the resolution and sensitivity required to distinguish and measure the compound in crude tissue extracts.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the determination of this compound and its dephosphorylated counterpart, lombricine (B1675040), in biological samples like earthworm tissues. nih.gov The technique typically employs reversed-phase columns for separation. ucl.ac.uk Due to the compound's thermal instability and the need to preserve the labile N-phosphoryl guanidine (B92328) bond, sample preparation often involves rapid extraction procedures at low temperatures, such as freeze-clamping in liquid nitrogen followed by ice-cold perchloric acid extraction. ucl.ac.uk

Quantitative analysis can determine the relative concentrations of both the phosphorylated and non-phosphorylated forms. In one study, levels of this compound were inferred by measuring the increase in lombricine concentration after acidic hydrolysis. This approach revealed that this compound constituted a significant portion of the total lombricine pool in earthworms. ucl.ac.uk

Table 1: Quantitative HPLC Analysis of Lombricine and this compound in Earthworm Tissue

| Analyte | Concentration (mg/g wet weight) | Percentage of Total Lombricine Content |

| Lombricine (pre-hydrolysis) | 0.550 ± 0.0170 | 47.01% |

| This compound | 0.619 ± 0.0417 | 52.99% |

| Total Lombricine (post-hydrolysis) | 1.1693 ± 0.0227 | 100% |

Data sourced from Partridge, L.Z. (1989). ucl.ac.uk

A significant challenge in the HPLC analysis of this compound is its lack of a strong native chromophore, making detection by standard UV-Vis difficult. To overcome this, pre-column derivatization with a fluorescent tag is employed. nih.gov A widely used method is the reaction with o-phthaldialdehyde (OPA) and a thiol, such as ethanethiol (B150549) or 2-mercaptoethanol, in an alkaline environment (e.g., pH 9.5). nih.govucl.ac.uk

This reaction specifically targets the primary amine group present in lombricine and this compound, forming a highly fluorescent isoindole derivative. ucl.ac.ukinterchim.fr The resulting adduct can be sensitively detected using a fluorescence detector, enabling quantification in the picomole range. interchim.fr The specificity of the OPA-thiol reaction for primary amines is a major advantage, as it allows for the analysis of very crude tissue extracts with minimal interference from other functional groups. ucl.ac.uk

Determining the stereochemistry of the serine moiety within this compound is critical for understanding its biosynthesis and function. This is achieved by extending the pre-column derivatization strategy to include a chiral reagent, which converts the enantiomers into diastereomers. ucl.ac.uk Diastereomers are stereoisomers that are not mirror images of each other and possess different physical properties, allowing them to be separated by achiral chromatographic methods like reversed-phase HPLC. wikipedia.orglibretexts.org

In this application, the OPA reagent is combined with an enantiomerically pure chiral thiol, such as an N-acyl-L-cysteine. ucl.ac.uklcms.cz The reaction with D- and L-lombricine produces diastereomeric isoindole derivatives that can be resolved chromatographically. By comparing the retention times with those of synthetic standards, the enantiomeric configuration of lombricine from natural sources can be unequivocally established. ucl.ac.uk This methodology was instrumental in proving that lombricine isolated from earthworms contains the D-seryl enantiomer. ucl.ac.uk

Pre-column Derivatization Strategies for Detection (e.g., OPA-thiol reaction, fluorescence)

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive approach to study metabolites directly within intact tissues, providing a wealth of structural and quantitative information.

High-Resolution Magic Angle Spinning (HR-MAS) NMR is a technique that bridges solid- and liquid-state NMR, enabling the acquisition of high-resolution spectra from semi-solid samples like biological tissues. mdpi.comsemanticscholar.org This is particularly advantageous for studying this compound in vivo, as it eliminates extraction steps that could lead to the degradation of labile metabolites. mdpi.comresearchgate.net

By applying ³¹P HR-MAS NMR directly to earthworm tissue, researchers can obtain well-resolved spectra where signals from various phosphorus-containing metabolites are clearly visible. researchgate.net The phosphoramidate (B1195095) group of this compound gives a distinct resonance, allowing for its direct observation and identification alongside other key energy metabolites like ATP, ADP, and inorganic phosphate (B84403). researchgate.net Complementary ¹H HR-MAS NMR experiments provide a broader metabolic fingerprint of the tissue, identifying a wide range of small molecules simultaneously. researchgate.netnih.gov

Table 2: Key ³¹P HR-MAS NMR Signal Attributions in Earthworm Tissue

| Signal Abbreviation | Chemical Shift (ppm) | Assigned Metabolite Group |

| LP₁ | -2.53 | Phosphoramidate group of this compound |

| PME | --- | Phosphomonoesters |

| Pi | --- | Inorganic phosphate |

| PDE | 0.82 - 0.87 | Phosphodiesters |

| NTP (γ, α, β) | --- | γ, α, and β-phosphorus nuclei of nucleotide triphosphates |

| NDP (α, β) | --- | α and β-phosphorus nuclei of nucleotide diphosphates |

Data sourced from Cerdan et al. (2003). researchgate.net Note: Specific chemical shifts for all peaks were not provided in the source text, but their relative positions and identities were established.

A fundamental principle of NMR spectroscopy is that the integrated area of a signal is directly proportional to the number of nuclei contributing to it. mdpi.com This allows for the quantitative measurement of metabolite concentrations. In the context of this compound research, ³¹P NMR is used to quantify the levels of this and other phosphagens. researchgate.netbiologists.com

In vivo ³¹P HR-MAS NMR studies have monitored the changes in phosphagen levels under different physiological conditions. For example, during periods of hypoxia, a decrease in the intensity of the this compound signal (LP₁) can be observed, reflecting its consumption to buffer ATP levels. researchgate.net This quantitative capability makes NMR an invaluable tool for investigating the dynamics of energy metabolism and the specific role of this compound as an energy reserve. biologists.com

Application in Investigating Metabolic Responses to Environmental Factors

Advanced analytical techniques are pivotal in elucidating the metabolic role of this compound as a phosphagen, particularly in response to environmental stressors. Nuclear Magnetic Resonance (NMR) spectroscopy, a non-invasive method, has proven especially valuable for in vivo studies of phosphorus-containing metabolites. researchgate.netacs.org

High-Resolution Magic Angle Spinning (HR-MAS) NMR spectroscopy allows for the analysis of metabolites in intact tissues, providing well-resolved signals from organisms like the earthworm Aporrectodea caliginosa. researchgate.net This technique overcomes the limitations of conventional liquid NMR, where signals from intact organisms are often too broad for detailed analysis. researchgate.net Using ³¹P HR-MAS NMR, researchers can monitor real-time changes in the concentrations of key energy-related compounds, including this compound, ATP, and inorganic phosphate (Pi), under controlled environmental conditions. researchgate.net

A significant application of this methodology is in the study of hypoxia (low oxygen), a common environmental stressor for soil-dwelling invertebrates. During periods of hypoxia, the demand for anaerobic energy production increases, leading to the utilization of phosphagen reserves. Studies have shown that under hypoxic conditions, the concentration of this compound in earthworms decreases significantly. researchgate.net This decline is coupled with changes in other phosphorus metabolites, such as a decrease in ATP and an increase in inorganic phosphate, which also causes a drop in intracellular pH (acidosis). researchgate.net The ability to observe these dynamic changes provides direct evidence of this compound's role in buffering ATP levels during anaerobic stress. researchgate.net

The detailed research findings from such studies highlight the organism's metabolic strategies for survival under adverse environmental conditions. plos.org By quantifying the changes in the phosphagen pool, scientists can assess the energetic state and stress level of the organism. nih.govnih.gov

Table 1: Metabolic Changes in A. caliginosa under Hypoxic Stress Measured by ³¹P HR-MAS NMR

| Metabolite | Observed Change during Hypoxia | Analytical Technique | Reference |

|---|---|---|---|

| This compound (LP₁) | Significant Decrease | ³¹P HR-MAS NMR | researchgate.net |

| ATP (Adenosine triphosphate) | Decrease | ³¹P HR-MAS NMR | researchgate.net |

| Inorganic Phosphate (Pi) | Increase | ³¹P HR-MAS NMR | researchgate.net |

| Intracellular pH (pHi) | Decrease (Acidosis) | ³¹P HR-MAS NMR (via Pi chemical shift) | researchgate.net |

Mass Spectrometry Approaches for Identification and Quantification

Mass spectrometry (MS) is a cornerstone analytical technique for the definitive identification and precise quantification of metabolites, including this compound. nih.gov When coupled with liquid chromatography (LC-MS), it allows for the separation of complex biological mixtures prior to detection, enhancing specificity and sensitivity. shimadzu.comuni-regensburg.de

Identification: The identification of this compound relies on high-resolution mass spectrometry to determine its accurate mass-to-charge (m/z) ratio. The monoisotopic mass of this compound is 350.03925210 Da. nih.gov A high-resolution instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, can measure this mass with high accuracy, allowing for the confident determination of its elemental composition (C₆H₁₆N₄O₉P₂). shimadzu.com

Further structural confirmation is achieved using tandem mass spectrometry (MS/MS). broadinstitute.org In an MS/MS experiment, the parent ion corresponding to this compound is selected and fragmented. The resulting fragment ions produce a characteristic pattern that serves as a structural fingerprint. A key fragmentation event for phosphorylated molecules is the neutral loss of the phosphate group (H₃PO₄, a loss of 98 Da), which provides strong evidence for the presence of phosphorylation. nih.govucsf.eduthermofisher.com

Quantification: For quantitative analysis, targeted MS methods such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) are often employed, typically using a triple quadrupole mass spectrometer. shimadzu.com However, high-resolution instruments can also be used for quantification by extracting the ion chromatogram for the specific m/z of the target analyte. thermofisher.com

Challenges in the MS analysis of phosphorylated compounds like this compound include their potential for low ionization efficiency and lability, which can lead to the loss of the phosphate group in the ion source. ucsf.eduthermofisher.com Method development often involves optimizing ionization conditions (e.g., using electrospray ionization, ESI) and using stable isotope-labeled internal standards to ensure accuracy and precision. thermofisher.com The limit of quantification (LOQ) for such methods can reach low ng/mL levels in biological matrices like plasma or tissue extracts. shimadzu.com

Table 2: Key Parameters in Mass Spectrometric Analysis of this compound

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Monoisotopic Mass | The sum of the masses of the principal isotopes of each element in the molecule. broadinstitute.org | 350.03925210 Da for C₆H₁₆N₄O₉P₂. nih.gov Used for high-accuracy identification. |

| Ionization Mode | Method used to generate ions for MS analysis, typically Electrospray Ionization (ESI). thermofisher.com | Positive or negative mode ESI can be used, depending on which provides better sensitivity. |

| MS/MS Fragmentation | Collision-induced dissociation of the parent ion to produce a characteristic fragment spectrum for structural confirmation. broadinstitute.org | Expected fragments include the neutral loss of H₃PO₄ (-98 Da) and other backbone cleavages. nih.govucsf.edu |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably measured with acceptable precision and accuracy. shimadzu.com | Achievable in the low ng/mL to µg/mL range depending on the matrix and instrumentation. shimadzu.com |

Integration of Omics Approaches (e.g., Metabolomics with Transcriptomics)

To gain a comprehensive, systems-level understanding of this compound's role in metabolic responses, researchers are increasingly integrating different "omics" technologies. creative-proteomics.com The combination of metabolomics (the study of all metabolites) and transcriptomics (the study of all gene transcripts) is particularly powerful. plos.org This integrated approach connects changes in gene expression with their ultimate effects on the metabolic phenotype, providing a more complete picture of how an organism adapts to environmental factors. nih.govfrontiersin.org

In the context of this compound, metabolomics, using techniques like NMR or LC-MS, quantifies the changes in the pool size of the phosphagen and related metabolites (e.g., ATP, serine, arginine) in response to a stressor. researchgate.netnih.gov Simultaneously, transcriptomics, typically performed using RNA sequencing, measures the expression levels of thousands of genes. nih.gov

A key gene of interest in this integrated analysis is lombricine kinase (LK), the enzyme that catalyzes the reversible phosphorylation of L-lombricine to this compound. researchgate.netnih.gov By correlating the expression level of the LK gene with the measured concentrations of its substrate (L-lombricine) and product (this compound), researchers can uncover regulatory mechanisms. For example, under prolonged environmental stress, an upregulation of the LK gene transcript might be observed, suggesting the organism is preparing to enhance its capacity for energy buffering. frontiersin.org

This integrated analysis can reveal entire metabolic pathways that are affected by an environmental challenge. plos.orgnih.gov For instance, a study on the effects of chronic hypoxia might show downregulation of genes involved in anabolic (growth) pathways and upregulation of genes in catabolic pathways (like glycolysis) and those related to phosphagen metabolism. nih.gov The corresponding metabolomic data would confirm these shifts, showing decreased levels of building blocks and increased levels of anaerobic byproducts alongside changes in the this compound pool. This provides a powerful link between the genetic response and the functional metabolic outcome. creative-proteomics.com

Table 3: Illustrative Integration of Transcriptomic and Metabolomic Data

| Data Type | Analyte/Gene | Hypothetical Response to Cold Stress | Biological Implication |

|---|---|---|---|

| Transcriptomics (RNA-Seq) | Lombricine Kinase (LK) Gene | Upregulated Expression | Increased potential to generate this compound for energy buffering. frontiersin.org |

| Metabolomics (LC-MS) | This compound | Increased Concentration | Enhanced energy storage to cope with higher metabolic demands. frontiersin.org |

| Transcriptomics (RNA-Seq) | Genes for Glycolysis | Upregulated Expression | Shift towards anaerobic ATP production. nih.gov |

| Metabolomics (LC-MS) | L-Serine (precursor) | Decreased Concentration | Utilization of precursors to synthesize stress-related compounds. nih.govfrontiersin.org |

Future Directions in N Phospho L Lombricine Research

Elucidation of Regulatory Mechanisms of Lombricine (B1675040) Kinase in vivo

The in vivo regulation of lombricine kinase (LK) activity is a critical area for future research, moving beyond initial in vitro characterizations. While it is known that the enzyme's activity is fundamentally tied to the cellular ATP/ADP ratio, serving as a buffer to maintain energy homeostasis, the specific molecular switches that govern its function in a living organism remain largely unexplored. numberanalytics.com Early studies have shown that, like other phosphagen kinases, LK activity is dependent on divalent cations, with Mg²⁺, Co²⁺, and Mn²⁺ acting as activators. researchgate.net

A significant area for investigation is the potential for hormonal and transcriptional regulation. For instance, research on arginine kinase in insects has revealed that its expression is under the opposing control of ecdysone (B1671078) and juvenile hormone, mediated by the Broad-Complex transcription factor. nih.gov This raises the compelling possibility that a similar hormonal control system may regulate lombricine kinase gene expression in annelids, coordinating energy metabolism with key life cycle events such as growth, reproduction, and diapause. Future studies should aim to identify the upstream signaling pathways and transcription factors that modulate LK expression in response to physiological and environmental cues.

Furthermore, allosteric regulation and post-translational modifications of the LK enzyme itself are likely to play a significant role. The balance between ATP and ADP is a primary allosteric regulatory mechanism. numberanalytics.com However, other metabolites may also influence enzyme activity, fine-tuning its function to meet specific metabolic demands. Investigating the potential for phosphorylation, acetylation, or other modifications of LK could reveal a more dynamic level of control.

Deeper Exploration of Metabolic Interplay in Diverse Invertebrate Models